molecular formula C10H19N B14708085 3-Piperidino-2-pentene CAS No. 21086-43-1

3-Piperidino-2-pentene

Katalognummer: B14708085
CAS-Nummer: 21086-43-1
Molekulargewicht: 153.26 g/mol
InChI-Schlüssel: CGFVAIHRGVVSOS-XCVCLJGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidino-2-pentene can be achieved through several methods. One common approach involves the reaction of piperidine with 2-pentene under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Piperidino-2-pentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wirkmechanismus

The mechanism of action of 3-Piperidino-2-pentene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

  • 2-Piperidino-1-pentene
  • 4-Piperidino-3-pentene
  • Piperidine

Comparison: 3-Piperidino-2-pentene is unique due to its specific structure and position of the piperidine ring. This structural difference can lead to variations in reactivity, biological activity, and applications compared to other similar compounds .

Eigenschaften

CAS-Nummer

21086-43-1

Molekularformel

C10H19N

Molekulargewicht

153.26 g/mol

IUPAC-Name

1-[(E)-pent-2-en-3-yl]piperidine

InChI

InChI=1S/C10H19N/c1-3-10(4-2)11-8-6-5-7-9-11/h3H,4-9H2,1-2H3/b10-3+

InChI-Schlüssel

CGFVAIHRGVVSOS-XCVCLJGOSA-N

Isomerische SMILES

CC/C(=C\C)/N1CCCCC1

Kanonische SMILES

CCC(=CC)N1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.